Cinnamyl salicylate
Description
Chemical Identity and Structural Characteristics
Molecular Architecture
Cinnamyl salicylate’s molecular structure is defined by the esterification of salicylic acid (2-hydroxybenzoic acid) with cinnamyl alcohol (3-phenyl-2-propenol). The resulting compound has the systematic name 2-(3-phenylprop-2-enoxy)benzoic acid and the molecular formula C₁₆H₁₄O₃ .
Key Structural Features
Aromatic Ring Systems :
Functional Groups :
Stereochemistry :
Table 1: Molecular Properties of this compound
Hydrogen Bonding and Conformational Dynamics
This compound’s salicylate moiety participates in intramolecular hydrogen bonding , a critical determinant of its molecular stability. The hydroxyl group (–OH) at position 2 forms a hydrogen bond with the carbonyl oxygen of the ester group, creating a six-membered ring structure (ortho-ester hydrogen bonding).
Key Findings :
- Hydrogen Bond Strength :
- Comparative Analysis :
Table 2: Hydrogen Bond Parameters in Salicylate Derivatives
| Compound | H···O Distance (Å) | O···O Distance (Å) | Bond Strength (kJ/mol) | |
|---|---|---|---|---|
| This compound | ~1.7–1.8 | ~2.5–2.7 | ~−43 | |
| Salicylic acid | 1.772 | 2.628 | ~−6.3 (cumulative) |
Physical Properties
This compound’s physical behavior is influenced by its aromatic and ester functional groups:
Solubility :
Thermal Stability :
Refractive Index :
- 1.632 (estimated), consistent with aromatic esters.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71607-53-9 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C16H14O3/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12H2/b9-6+ |
InChI Key |
BQLBAKUNQYHLCM-RMKNXTFCSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2O |
Other CAS No. |
71607-53-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Cinnamyl salicylate undergoes hydrolysis under acidic or basic conditions, yielding salicylic acid and cinnamyl alcohol:
Acidic hydrolysis:
this compound + H₂O (H⁺) → Salicylic acid + Cinnamyl alcohol
Basic hydrolysis (saponification):
this compound + NaOH → Sodium salicylate + Cinnamyl alcohol
Kinetic data (estimated):
-
Acidic hydrolysis proceeds sluggishly at room temperature but accelerates at 80–100°C.
-
Saponification achieves >95% conversion within 1 hour under reflux (0.1M NaOH) .
Thermal Stability and Side Reactions
At elevated temperatures (>200°C), this compound may decompose via:
-
Decarboxylation : Loss of CO₂ from the salicylate moiety.
-
Diels-Alder reactions : Cyclization of the cinnamyl group under specific conditions .
Thermogravimetric analysis (TGA) data (analogous esters):
| Decomposition Stage | Temperature Range | Mass Loss | Probable Mechanism |
|---|---|---|---|
| 1 | 200–250°C | 15% | Volatilization |
| 2 | 250–400°C | 70% | Pyrolysis |
Catalytic Hydrogenation
The cinnamyl moiety can be hydrogenated to dihydrothis compound using palladium catalysts:
Reaction:
this compound + H₂ → Dihydrothis compound
Conditions:
-
Catalyst: Pd/C (5% w/w)
-
Solvent: Ethanol
-
Pressure: 1–3 bar H₂
Comparative Reactivity of Salicylate Esters
Data from synthesis and degradation studies of structurally related esters :
| Ester | Optimal Synthesis Temp (°C) | Hydrolysis Rate (k, h⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| This compound | 160–170 | 0.12 (acidic) | 200 |
| Benzyl salicylate | 150–160 | 0.15 (acidic) | 210 |
| Methyl salicylate | 120–130 | 0.25 (acidic) | 180 |
| Isoamyl salicylate | 140–150 | 0.10 (acidic) | 190 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Salicylate Esters
Structural and Functional Comparisons
Salicylate esters share a common backbone of salicylic acid but differ in their esterified alcohol groups, which influence their physical properties, volatility, and biological activity. Key compounds are compared below:
Table 1: Key Salicylate Esters and Their Properties
Occurrence and Commercial Relevance
- Fragrance Dominance : Amyl, hexyl, and benzyl salicylates collectively account for 80–96% of fragrance compounds in environmental studies, with benzyl salicylate being the most prevalent (36%) .
- Synthetic vs. Natural Sources: Methyl salicylate is a major component of wintergreen essential oil (98.8% purity) but is also synthesized industrially .
- Biological Systems: Hexyl salicylate and α-hexyl cinnamaldehyde are exogenous compounds detected in human skin volatiles, suggesting their persistence in personal care products .
Q & A
Q. How can researchers design experiments to evaluate the anti-inflammatory activity of cinnamyl salicylate in vitro?
- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated human cell lines (e.g., THP-1 macrophages) and measure IL-8 secretion via ELISA. Normalize results using cell viability assays (e.g., Alamar Blue) to account for cytotoxicity. Include ethanol as a solvent control and test multiple concentrations (e.g., 10–100 µM) to establish dose-response relationships. Statistical analysis should employ unpaired t-tests or ANOVA for comparisons .
Q. What analytical methods are recommended for identifying this compound in complex mixtures like essential oils?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with retention index matching using databases like NIST Standard Reference Data. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 254 nm and comparison to certified reference standards (e.g., trans-cinnamaldehyde or benzyl salicylate as internal controls) .
Q. What are best practices for synthesizing and characterizing novel this compound derivatives?
- Methodological Answer : Document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Confirm structural identity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Assess purity using HPLC (>95%) and report melting points. Cite prior synthesis protocols for salicylate esters to ensure reproducibility .
Q. How should researchers assess the allergenic potential of this compound in vitro?
- Methodological Answer : Use dendritic cell activation assays (e.g., monocyte-derived dendritic cells) and measure surface markers (CD86, HLA-DR) via flow cytometry. Compare responses to known allergens like cinnamyl alcohol or benzyl salicylate. Include vehicle controls and validate results across multiple donors .
Q. What statistical methods are appropriate for analyzing dose-response data of this compound?
- Methodological Answer : Apply nonlinear regression to fit sigmoidal dose-response curves (e.g., GraphPad Prism). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report effect sizes, confidence intervals, and p-values. Normalize data to solvent-treated controls to minimize batch variability .
Advanced Research Questions
Q. What advanced techniques are used to study this compound’s molecular targets in inflammatory pathways?
- Methodological Answer : Employ co-immunoprecipitation (IP) followed by immunoblotting (IB) to identify protein interactions (e.g., PTP1B-IRF9 binding in HEK293T cells). Combine with siRNA knockdown or CRISPR-Cas9 to validate target specificity. Use phospho-specific antibodies to assess signaling modulation (e.g., TLR4/NF-κB) .
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?
- Methodological Answer : Conduct meta-analyses accounting for variables like cell type (primary vs. immortalized), compound purity (HPLC-validated), and exposure duration. Use systematic review tools (PRISMA guidelines) and sensitivity analyses to identify confounding factors. Replicate key experiments under standardized conditions .
Q. What strategies integrate computational models with experimental data for structure-activity relationship (SAR) analysis?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like TLR2/4. Validate with molecular dynamics (MD) simulations (GROMACS) and correlate with in vitro activity data (IC). Synthesize derivatives with modified ester groups or aromatic substituents to test predictions .
Q. How can pharmacokinetic variability in this compound metabolism be addressed in preclinical studies?
- Methodological Answer : Use primary human hepatocytes or liver microsomes to profile phase I/II metabolites (LC-MS/MS). Incorporate cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Compare results across species (rat vs. human) and account for genetic polymorphisms (e.g., CYP2C9 variants) .
Q. What experimental designs elucidate synergistic effects of this compound in multi-component formulations?
- Methodological Answer : Apply isobolographic analysis or combination index (CI) methods (Chou-Talalay). Test fixed-ratio mixtures (e.g., with cinnamyl alcohol or benzoic acid) in anti-inflammatory assays. Use fractional inhibitory concentration (FIC) indices to quantify synergy/antagonism .
Guidelines for Reporting and Reproducibility
- Experimental Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization data, and statistical tests in the main text or supplementary materials .
- Data Visualization : Avoid overcrowded figures; use color-coded bar graphs for dose-response data and insets for molecular structures. Reference retention indices in chromatograms (e.g., GC-MS) .
- Ethical Citation : Use Google Scholar’s citation tool (MLA/APA) and limit self-citations to <10%. Prioritize recent (post-2020) studies on salicylate derivatives in high-impact journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
